2-Methylindolizine
Overview
Description
2-Methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features, which include a fused pyrrole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindolizine can be achieved through several methods. One common approach involves the cyclization of 2-alkylpyridines with suitable reagents. For instance, the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts is an efficient method . Another method includes the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Radical-induced synthetic approaches are also gaining attention due to their efficiency and high atom economy .
Chemical Reactions Analysis
Types of Reactions: 2-Methylindolizine undergoes various chemical reactions, including:
Oxidation: Indolizines are prone to oxidation, which can lead to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
2-Methylindolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylindolizine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as DNA topoisomerase, which is crucial for DNA replication and cell division . The compound’s ability to interact with cellular receptors and enzymes underlies its biological activities, including its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Pyrrole: A simpler nitrogen-containing heterocycle that serves as a building block for more complex molecules.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring system, known for its antimalarial properties.
Uniqueness: 2-Methylindolizine stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse range of applications and biological activities, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-methylindolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAZBSVPMQJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342521 | |
Record name | 2-Methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-18-3 | |
Record name | 2-Methylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure and formula of 2-methylindolizine?
A1: this compound is a bicyclic heterocyclic compound with a molecular formula of C9H9N. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 2-position of the indolizine nucleus. []
Q2: How reactive is the 3-position of this compound?
A2: Research indicates that the 3-position of this compound is particularly susceptible to electrophilic attack. This reactivity has been exploited for various synthetic transformations, including acylation reactions. []
Q3: Can this compound be nitrated? If so, where does the nitro group attach?
A3: Yes, studies have shown that this compound can be selectively nitrated at the 3-position using acetic anhydride and nitric acid. This finding highlights the unique reactivity of this position within the indolizine framework. []
Q4: How do picryl azide and tosyl azide react with this compound?
A4: Both picryl azide and tosyl azide react with this compound to form 3,3′-azobisindolizines. This reaction further demonstrates the high reactivity of the 3-position towards electrophilic attack. []
Q5: Can the acetyl group be removed from 3-acetyl-2-methylindolizine?
A5: Yes, using sodium borohydride in ethanol, the acetyl group in 3-acetyl-2-methylindolizine can be cleaved, leading to the formation of this compound. This reaction proceeds through a 3-carbinol intermediate, highlighting the importance of C3 protonation in this process. []
Q6: Are there any known applications of this compound derivatives in medicinal chemistry?
A7: Yes, researchers have explored the synthesis and biological activity of various this compound derivatives. For instance, compounds containing aminoethyl and aminopropyl side chains attached to the indolizine core have shown promising anti-5-hydroxytryptamine, antihistamine, and antiacetylcholine activities. [, , , , ]
Q7: Can this compound derivatives be used as fluorescent probes?
A8: Research suggests potential applications of this compound derivatives in fluorescence-based detection. For instance, ethyl 1-(difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate has been identified as a selective fluorescent derivatization reagent for primary and secondary amines. This reagent reacts with amines to generate fluorescent products, enabling their sensitive detection and separation using chromatographic techniques. []
Q8: Have any computational studies been conducted on this compound?
A9: Yes, computational methods have been employed to investigate the potential of this compound derivatives as drug candidates. One study utilized network pharmacology and molecular docking simulations to identify a potential Fibroblast Growth Factor Receptor (FGFR) inhibitor based on its structural similarity to the native ligand of the ST2 receptor (also known as Interleukin-1 Receptor-Like 1), which is involved in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). []
Q9: What types of reactions can introduce sulfur-containing groups onto the this compound core?
A10: Research indicates that both alkylthiolation and arylthiolation reactions can be used to introduce alkylthio and arylthio groups, respectively, onto the this compound core. These reactions provide a way to further diversify the structure and potentially modulate the biological activity of this compound derivatives. [, ]
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